molecular formula C13H11ClN2O3 B14208165 N-(5-Chloropyridin-2-yl)-2-hydroxy-4-methoxybenzamide CAS No. 783370-91-2

N-(5-Chloropyridin-2-yl)-2-hydroxy-4-methoxybenzamide

Cat. No.: B14208165
CAS No.: 783370-91-2
M. Wt: 278.69 g/mol
InChI Key: KAAMLZHJHKCAQM-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)-2-hydroxy-4-methoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloropyridine moiety attached to a hydroxy-methoxybenzamide framework, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloropyridin-2-yl)-2-hydroxy-4-methoxybenzamide typically involves the reaction of 5-chloropyridine-2-amine with 2-hydroxy-4-methoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloropyridin-2-yl)-2-hydroxy-4-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically

Properties

CAS No.

783370-91-2

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C13H11ClN2O3/c1-19-9-3-4-10(11(17)6-9)13(18)16-12-5-2-8(14)7-15-12/h2-7,17H,1H3,(H,15,16,18)

InChI Key

KAAMLZHJHKCAQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)O

Origin of Product

United States

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